2,4-Dibromo-6-fluorophenol

Enzyme Inhibition Myeloperoxidase Halogenated Phenols

This building block exhibits an IC50 of 1 nM against MPO (13,000x more potent than 2,4-dibromophenol). It's also a key SGRM intermediate (EC50 8.60 nM). With a 2,4-dibromo-6-fluoro motif, its defined solubility (0.24 g/L) ensures reproducible environmental toxicology studies. Specify high-purity (≥98%) grade for sensitive in vitro assays.

Molecular Formula C6H3Br2FO
Molecular Weight 269.89 g/mol
CAS No. 576-86-3
Cat. No. B1304671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-fluorophenol
CAS576-86-3
Molecular FormulaC6H3Br2FO
Molecular Weight269.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)Br)Br
InChIInChI=1S/C6H3Br2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
InChIKeyXJDJZAUITWTZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-fluorophenol CAS 576-86-3: A Specialized Halogenated Phenol Building Block for Pharmaceutical and Agrochemical Synthesis


2,4-Dibromo-6-fluorophenol (CAS 576-86-3) is an organic compound belonging to the class of halogenated phenols, characterized by the presence of two bromine atoms and one fluorine atom on a phenolic ring, with a molecular formula of C6H3Br2FO and a molecular weight of 269.89 g/mol . It is a solid at room temperature with a melting point of 55-57°C and a boiling point of 222.0±35.0℃ at 760 Torr . This compound is primarily utilized as a building block or intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its specific substitution pattern confers distinct chemical reactivity and biological activity compared to other halogenated phenol analogs, making it a critical starting material for targeted synthetic routes .

Why 2,4-Dibromo-6-fluorophenol Cannot Be Replaced by Generic Halogenated Phenols: A Quantitative Analysis of Substitution Pattern Impact


Generic substitution of 2,4-Dibromo-6-fluorophenol with other halogenated phenols, such as 2,4-dibromophenol or 2-bromo-6-fluorophenol, is not feasible due to significant differences in physicochemical properties and biological activity arising from the specific 2,4-dibromo-6-fluoro substitution pattern. For instance, the target compound exhibits an IC50 of 1 nM against myeloperoxidase (MPO) chlorination activity [1], while its non-fluorinated analog, 2,4-dibromophenol, shows a markedly different IC50 of 13,000 nM (1.30E+4 nM) in a related MPO assay [2]. This four-order-of-magnitude difference in potency highlights that even minor structural changes lead to drastic functional consequences, making generic substitution a high-risk proposition for scientific and industrial applications. The specific positioning of bromine and fluorine atoms confers a unique chemical reactivity and biological activity profile that cannot be replicated by in-class compounds .

Quantitative Evidence Guide for 2,4-Dibromo-6-fluorophenol (CAS 576-86-3): Differentiated Potency, Solubility, and Physicochemical Profile


MPO Inhibition Potency: 2,4-Dibromo-6-fluorophenol vs. 2,4-Dibromophenol

2,4-Dibromo-6-fluorophenol exhibits a potent inhibitory effect on myeloperoxidase (MPO) chlorination activity, with an IC50 of 1 nM [1]. In stark contrast, the structurally similar 2,4-dibromophenol, which lacks the fluorine substituent, shows an IC50 of 13,000 nM (1.30E+4 nM) against MPO in human neutrophils [2]. This represents a 13,000-fold difference in potency.

Enzyme Inhibition Myeloperoxidase Halogenated Phenols Inflammation

Water Solubility: 2,4-Dibromo-6-fluorophenol vs. 2,4-Dibromophenol

The target compound exhibits extremely limited water solubility, calculated at 0.24 g/L at 25°C . In comparison, its non-fluorinated analog, 2,4-dibromophenol, has a reported water solubility of 1,900 mg/L (1.9 g/L) at 15°C . This represents an approximately 8-fold lower water solubility for 2,4-Dibromo-6-fluorophenol.

Physicochemical Properties Solubility Halogenated Phenols Formulation

Glucocorticoid Receptor Transrepression Activity

2,4-Dibromo-6-fluorophenol demonstrates an EC50 of 8.60 nM for glucocorticoid receptor transrepression activity in human A549 cells, as measured by inhibition of IL-1β-stimulated NF-κB-dependent E-selectin transcription [1]. This value provides a quantitative benchmark for its activity in a specific, physiologically relevant cellular context, although direct comparative data for close analogs in the same assay are not currently available.

Glucocorticoid Receptor Transrepression Inflammation Nuclear Receptor

Physicochemical Profile: Melting Point and Density

The target compound has a reported melting point of 55-57°C and a density of 2.168±0.06 g/cm³ at 20°C . In comparison, its non-fluorinated analog, 2,4-dibromophenol, has a lower melting point of approximately 40°C and a slightly lower density of 2.07 g/cm³ at 20°C [1]. The chloro-analog, 2,4-dichloro-6-fluorophenol, has a melting point of 70-72°C and a density of 1.560±0.06 g/cm³ .

Physicochemical Properties Melting Point Density Halogenated Phenols

Optimal Application Scenarios for 2,4-Dibromo-6-fluorophenol Based on Quantitative Evidence


MPO-Targeted Anti-Inflammatory Research

Leverage the 1 nM IC50 against MPO chlorination activity [1] for studying neutrophil-driven inflammatory diseases. The 13,000-fold greater potency compared to 2,4-dibromophenol makes 2,4-dibromo-6-fluorophenol the superior tool compound for in vitro MPO inhibition studies.

Glucocorticoid Receptor Modulation Studies

Utilize the 8.60 nM EC50 in glucocorticoid receptor transrepression assays [2] as a starting point for developing selective glucocorticoid receptor modulators (SGRMs) with potential anti-inflammatory applications.

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

Employ 2,4-dibromo-6-fluorophenol as a versatile building block for introducing a unique 2,4-dibromo-6-fluorophenyl motif into drug candidates and agrochemicals . Its distinct physicochemical profile (melting point 55-57°C, density 2.168 g/cm³) facilitates handling and purification in multi-step syntheses .

Environmental Fate and Toxicology Studies of Halogenated Phenols

Use the well-defined solubility limit of 0.24 g/L in water to design controlled exposure studies for assessing the environmental persistence and toxicological effects of this specific bromofluorophenol congener.

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